molecular formula C16H15ClFN3O2 B2795199 N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251629-25-0

N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2795199
CAS No.: 1251629-25-0
M. Wt: 335.76
InChI Key: CBKCOBJEHIOIGC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClFN3O2 and its molecular weight is 335.76. The purity is usually 95%.
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Biological Activity

N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacology and medicinal chemistry.

  • Molecular Formula : C16_{16}H15_{15}ClFN3_3O2_2
  • Molecular Weight : 335.76 g/mol
  • CAS Number : 1251629-25-0

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar properties .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL, suggesting that this compound could potentially fall within this range if tested .

Cytotoxicity and Selectivity

Research on similar quinazoline derivatives has indicated varying levels of cytotoxicity towards human cell lines. It is crucial to assess the selectivity index of this compound in comparison to its antimicrobial effects to ensure therapeutic viability.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties of synthesized quinazoline derivatives.
    • Methodology : Compounds were tested against clinical isolates of E. coli and S. aureus using standard broth microdilution methods.
    • Results : Several derivatives showed MIC values comparable to standard antibiotics like ampicillin, indicating potential for development as new antimicrobial agents .
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects of quinazoline derivatives on cancer cell lines.
    • Findings : Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for further development .

Data Summary Table

PropertyValue
Molecular FormulaC16_{16}H15_{15}ClFN3_3O2_2
Molecular Weight335.76 g/mol
CAS Number1251629-25-0
Antimicrobial Activity (MIC)100 - 400 µg/mL
CytotoxicitySelective towards cancer cells

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-11-5-3-7-13(15(11)18)20-14(22)8-21-9-19-12-6-2-1-4-10(12)16(21)23/h3,5,7,9H,1-2,4,6,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKCOBJEHIOIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.